molecular formula C21H26ClN3O3 B4767580 1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine

1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine

Cat. No. B4767580
M. Wt: 403.9 g/mol
InChI Key: FWQIUZYCELRWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine, also known as ACNP, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. ACNP is a piperazine derivative that has a unique chemical structure, which makes it a promising candidate for drug development, biochemical research, and physiological studies.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play important roles in mood regulation, cognitive function, and memory. Additionally, this compound has been shown to activate certain receptors in the brain, including the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the enhancement of cognitive function and memory. This compound has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain. Additionally, this compound has been shown to activate certain receptors in the brain, which can lead to the modulation of various physiological processes.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine has several advantages for lab experiments, including its unique chemical structure, which makes it a promising candidate for drug development and biochemical research. Additionally, this compound has been shown to have potent inhibitory effects on the growth of cancer cells, which can be useful for cancer research. However, this compound also has several limitations, including its complex synthesis method, which requires expertise in organic chemistry and proper handling of hazardous chemicals. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine, including the investigation of its potential use as a cancer therapy, antidepressant, and cognitive enhancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects and drug interactions. Moreover, the synthesis of this compound can be optimized to improve its yield and purity, which can make it more accessible for further research and drug development.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential use as a cancer therapy, antidepressant, and cognitive enhancer. Additionally, this compound has several biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the enhancement of cognitive function and memory. While this compound has several advantages for lab experiments, including its unique chemical structure, it also has several limitations, including its complex synthesis method and the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the potential applications of this compound and to optimize its synthesis method.

Scientific Research Applications

1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine has been extensively studied for its potential applications in various fields, including drug development, biochemical research, and physiological studies. This compound has been shown to have potent inhibitory effects on the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been investigated for its potential use as an antidepressant, due to its ability to modulate neurotransmitter levels in the brain. Moreover, this compound has been studied for its effects on the central nervous system, including its ability to enhance cognitive function and memory.

properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(4-chloro-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c22-17-1-2-18(19(10-17)25(27)28)20(26)23-3-5-24(6-4-23)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQIUZYCELRWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.